molecular formula C16H23NO5 B585740 D,L-N-Acetyl-3-(3,4-dimethoxyphenyl)-2-methyl-alanine Ethyl Ester CAS No. 16024-52-5

D,L-N-Acetyl-3-(3,4-dimethoxyphenyl)-2-methyl-alanine Ethyl Ester

Cat. No.: B585740
CAS No.: 16024-52-5
M. Wt: 309.362
InChI Key: XWRFXUZBQOBPGB-UHFFFAOYSA-N
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Description

D,L-N-Acetyl-3-(3,4-dimethoxyphenyl)-2-methyl-alanine Ethyl Ester is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, including an acetyl group, a dimethoxyphenyl moiety, and an ethyl ester, which contribute to its unique chemical properties and reactivity.

Scientific Research Applications

D,L-N-Acetyl-3-(3,4-dimethoxyphenyl)-2-methyl-alanine Ethyl Ester has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a drug candidate due to its structural similarity to bioactive molecules. It may exhibit pharmacological activities such as anti-inflammatory or analgesic effects.

    Biology: The compound can be used as a probe to study enzyme-substrate interactions, particularly in the context of acetylation and esterification reactions.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D,L-N-Acetyl-3-(3,4-dimethoxyphenyl)-2-methyl-alanine Ethyl Ester typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 2-methylalanine.

    Formation of Intermediate: The first step involves the condensation of 3,4-dimethoxybenzaldehyde with 2-methylalanine under acidic conditions to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Acetylation: The amine is acetylated using acetic anhydride to introduce the acetyl group.

    Esterification: Finally, the compound is esterified with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

D,L-N-Acetyl-3-(3,4-dimethoxyphenyl)-2-methyl-alanine Ethyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Mechanism of Action

The mechanism by which D,L-N-Acetyl-3-(3,4-dimethoxyphenyl)-2-methyl-alanine Ethyl Ester exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved could include inhibition of acetyltransferases or esterases, leading to altered cellular processes.

Comparison with Similar Compounds

Similar Compounds

    D,L-N-Acetyl-3-(3,4-dimethoxyphenyl)-2-methyl-alanine: Lacks the ethyl ester group, which may affect its solubility and reactivity.

    3-(3,4-Dimethoxyphenyl)-2-methyl-alanine Ethyl Ester: Lacks the acetyl group, potentially altering its biological activity.

    N-Acetyl-3-(3,4-dimethoxyphenyl)-2-methyl-alanine: Similar structure but without the D,L configuration, which may influence its stereochemistry and interaction with biological targets.

Uniqueness

D,L-N-Acetyl-3-(3,4-dimethoxyphenyl)-2-methyl-alanine Ethyl Ester is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. The presence of both acetyl and ethyl ester groups, along with the dimethoxyphenyl moiety, makes it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

ethyl 2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-6-22-15(19)16(3,17-11(2)18)10-12-7-8-13(20-4)14(9-12)21-5/h7-9H,6,10H2,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRFXUZBQOBPGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CC1=CC(=C(C=C1)OC)OC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746933
Record name Ethyl N-acetyl-3-methoxy-O,alpha-dimethyltyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16024-52-5
Record name Ethyl N-acetyl-3-methoxy-O,alpha-dimethyltyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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